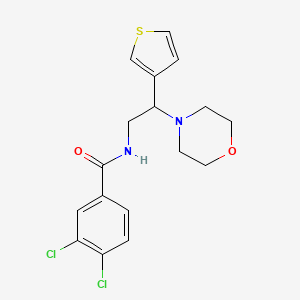
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, morpholino, and thiophenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to react 3,4-dichlorobenzoic acid with 2-(thiophen-3-yl)ethylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the benzamide linkage. Subsequently, the morpholino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form dichloro derivatives.
Reduction: : Reduction reactions can be performed to convert the benzamide group to a primary amine.
Substitution: : The morpholino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Production of primary amines.
Substitution: : Introduction of various functional groups at the morpholino position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has shown potential in various assays. It may be used in the development of new pharmaceuticals or as a tool compound in biological research.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its structural complexity and functional groups suggest it may interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobenzamide: : Similar core structure but lacks the morpholino and thiophenyl groups.
N-(2-morpholinoethyl)benzamide: : Similar morpholino group but different aromatic ring.
3,4-Dichloro-N-(2-thiophen-3-ylethyl)benzamide: : Similar chloro and thiophenyl groups but different morpholino group.
Uniqueness
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to its combination of chloro, morpholino, and thiophenyl groups, which provide a high degree of chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-14-2-1-12(9-15(14)19)17(22)20-10-16(13-3-8-24-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOAUJBKJBKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2911932.png)
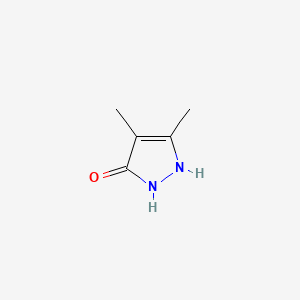
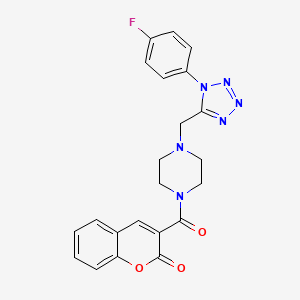
![5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911936.png)
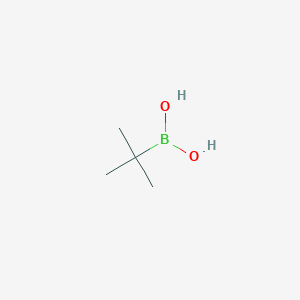
![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)
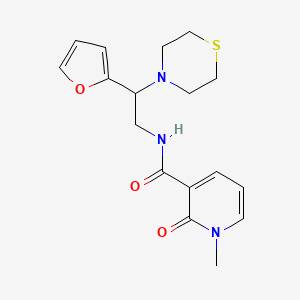
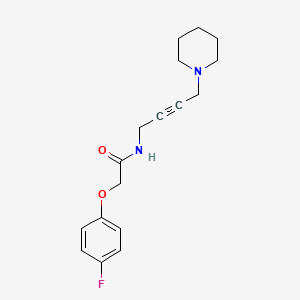
![N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2911945.png)
![N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE](/img/structure/B2911946.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)
![N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2911949.png)
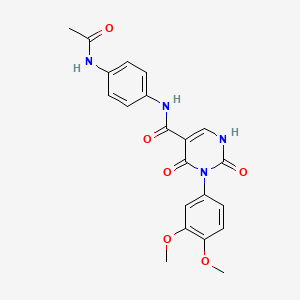
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2911952.png)
